molecular formula C18H18N4O3S B12480185 2-Oxo-2-[(5-propyl-1,3,4-thiadiazol-2-yl)amino]ethyl 2-methylquinoline-4-carboxylate

2-Oxo-2-[(5-propyl-1,3,4-thiadiazol-2-yl)amino]ethyl 2-methylquinoline-4-carboxylate

Cat. No.: B12480185
M. Wt: 370.4 g/mol
InChI Key: NZSMTQGLSQTOQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Oxo-2-[(5-propyl-1,3,4-thiadiazol-2-yl)amino]ethyl 2-methylquinoline-4-carboxylate is a synthetic organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline ring system, a thiadiazole moiety, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2-[(5-propyl-1,3,4-thiadiazol-2-yl)amino]ethyl 2-methylquinoline-4-carboxylate typically involves a multi-step process:

  • Formation of the Thiadiazole Moiety: : The synthesis begins with the preparation of the 1,3,4-thiadiazole ring. This can be achieved by reacting a suitable hydrazine derivative with carbon disulfide in the presence of a base such as potassium hydroxide. The resulting intermediate is then cyclized to form the thiadiazole ring.

  • Quinoline Ring Synthesis: : The quinoline ring system can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

  • Esterification: : The final step involves the esterification of the quinoline carboxylic acid with the thiadiazole derivative. This can be achieved by using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2-[(5-propyl-1,3,4-thiadiazol-2-yl)amino]ethyl 2-methylquinoline-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or amine.

    Substitution: Nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce quinoline alcohols or amines.

Scientific Research Applications

2-Oxo-2-[(5-propyl-1,3,4-thiadiazol-2-yl)amino]ethyl 2-methylquinoline-4-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of antimicrobial and anticancer research.

    Materials Science: Its properties may be exploited in the design of novel materials with specific electronic or optical characteristics.

    Biological Studies: The compound can be used as a probe to study various biological processes and interactions at the molecular level.

Mechanism of Action

The mechanism of action of 2-Oxo-2-[(5-propyl-1,3,4-thiadiazol-2-yl)amino]ethyl 2-methylquinoline-4-carboxylate involves its interaction with specific molecular targets. The quinoline ring system is known to intercalate with DNA, potentially disrupting replication and transcription processes. The thiadiazole moiety may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Oxo-2-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl 2-methylquinoline-4-carboxylate
  • 2-Oxo-2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]ethyl 2-methylquinoline-4-carboxylate

Uniqueness

Compared to similar compounds, 2-Oxo-2-[(5-propyl-1,3,4-thiadiazol-2-yl)amino]ethyl 2-methylquinoline-4-carboxylate stands out due to the presence of the propyl group on the thiadiazole ring. This structural variation can influence its chemical reactivity, biological activity, and overall properties, making it a unique and valuable compound for research and development.

Properties

Molecular Formula

C18H18N4O3S

Molecular Weight

370.4 g/mol

IUPAC Name

[2-oxo-2-[(5-propyl-1,3,4-thiadiazol-2-yl)amino]ethyl] 2-methylquinoline-4-carboxylate

InChI

InChI=1S/C18H18N4O3S/c1-3-6-16-21-22-18(26-16)20-15(23)10-25-17(24)13-9-11(2)19-14-8-5-4-7-12(13)14/h4-5,7-9H,3,6,10H2,1-2H3,(H,20,22,23)

InChI Key

NZSMTQGLSQTOQN-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN=C(S1)NC(=O)COC(=O)C2=CC(=NC3=CC=CC=C32)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.